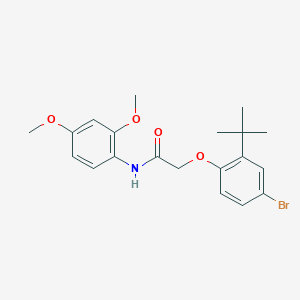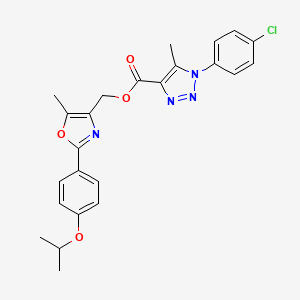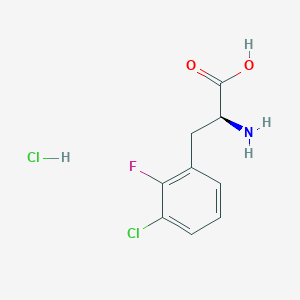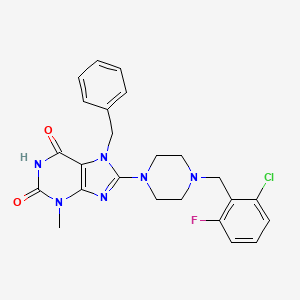
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of ion channels and transporters, including the voltage-gated sodium channel Nav1.7. This compound has been shown to inhibit the activity of Nav1.7, which is involved in the transmission of pain signals. Therefore, it has potential applications in the development of pain-relieving drugs.
Biochemical and Physiological Effects:
Studies have shown that 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can have various biochemical and physiological effects, including the inhibition of Nav1.7, the modulation of ion channels and transporters, and the regulation of neurotransmitter release. This compound has also been shown to have potential applications in the treatment of pain, epilepsy, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine in lab experiments is its unique structure, which allows for the modulation of ion channels and transporters. This compound also has potential applications in drug discovery and development, particularly in the development of pain-relieving drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine. One direction is to further investigate its mechanism of action and the specific ion channels and transporters it modulates. Another direction is to explore its potential applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, research can be conducted to optimize the synthesis method and to develop safer and more effective analogs of this compound.
In conclusion, 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a unique compound with potential applications in various scientific research fields. Its structure allows for the modulation of ion channels and transporters, and it has potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride and 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a tool to study the mechanism of action of various proteins and enzymes, including ion channels and transporters. It can also be used in drug discovery and development to identify potential drug targets and to optimize drug efficacy and safety.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S3/c1-23-12-2-4-13(5-3-12)25(19,20)14-8-10-18(11-9-14)26(21,22)16-7-6-15(17)24-16/h2-7,14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPACIZMDTWENHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)
![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)




![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)
